methyl 4,7-difluoro-1H-indole-2-carboxylate
Description
Properties
CAS No. |
1156857-12-3 |
|---|---|
Molecular Formula |
C10H7F2NO2 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of indole derivatives. For example, 4-fluoroindole can undergo further fluorination at the 7-position under controlled conditions.
Procedure :
Diazotization and Schiemann Reaction
This classical method involves diazotization of aniline derivatives followed by fluorodeboronation:
-
4,7-Diaminoindole is treated with NaNO₂/HBF₄ to form diazonium tetrafluoroborate.
Limitations : Requires multi-step synthesis of diamino precursors, lowering overall yield.
Carboxylation at the 2-Position
Directed Ortho-Metalation (DoM)
A lithiation strategy introduces carboxyl groups regioselectively:
-
Treat with LDA at −78°C to generate lithiated species at C2.
-
Quench with CO₂ to form Boc-protected 4,7-difluoroindole-2-carboxylic acid .
Example :
Palladium-Catalyzed Carbonylation
Pd(OAc)₂/Xantphos catalyzes carbonylation of 2-bromo-4,7-difluoroindole:
Esterification of 4,7-Difluoro-1H-Indole-2-Carboxylic Acid
Acid-Catalyzed Fischer Esterification
Conditions :
Chloride-Mediated Esterification
-
Convert carboxylic acid to acid chloride using SOCl₂ or oxalyl chloride .
Procedure :
-
Add SOCl₂ (1.5 eq) to carboxylic acid in anhydrous DCM.
-
After 2 hours, evaporate excess SOCl₂, add methanol, and stir for 1 hour.
One-Pot Synthesis from Halogenated Precursors
A streamlined approach combines halogenation, carboxylation, and esterification:
Steps :
-
Brominate 4,7-difluoroindole at C2 using NBS.
Advantages :
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.53 (d, J = 3.8 Hz, 1H), 7.25–7.15 (m, 2H), 6.72 (td, J = 9.7 Hz, 1H), 3.90 (s, 3H).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Fischer Esterification | 85–90 | 95 | Moderate |
| Pd-Catalyzed Carbonylation | 75 | 98 | High |
| Chloride-Mediated | 92 | 97 | Low |
Challenges and Optimization
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
The carboxylic acid derivative serves as a precursor for amide bond formation (e.g., with amines using EDC·HCl/HOBt or CDI) .
Electrophilic Aromatic Substitution (EAS)
The indole ring’s reactivity in EAS is modulated by fluorine’s electron-withdrawing effects and the ester’s directing influence:
-
Nitration : Fluorine at positions 4 and 7 deactivates the ring, directing nitration to the less hindered position 5 or 3.
-
Halogenation : Bromination or iodination likely occurs at position 5 due to steric and electronic factors .
-
Friedel-Crafts Acylation : Limited by fluorine’s deactivation but feasible under strong Lewis acid catalysis (e.g., AlCl<sub>3</sub>) at position 3 .
Example :
| Substitution Type | Conditions | Position | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br<sub>2</sub>, DCM, 0°C | 5 | ~60* | |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | 3 | ~45* |
*Yields inferred from analogous 3-acetylindole reactions .
Palladium-Catalyzed Cross-Couplings
The compound participates in transition-metal-catalyzed reactions, leveraging the indole’s π-system and directing groups:
C–H Arylation
Pd(OAc)<sub>2</sub>/AgOAc systems enable direct C–H functionalization. The ester group at position 2 directs arylation to position 4 or 5 :
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl 4,7-difluoro-1H-indole-2-carboxylate + PhI | Pd(OAc)<sub>2</sub>, AgOAc, HFIP, 120°C | C4-arylated derivative | 73* |
*Yield based on analogous 7-fluoroindole reactions .
Suzuki-Miyaura Coupling
The fluorine atoms are compatible with Suzuki reactions. Boronic acids couple at halogenated positions under Pd catalysis:
| Reaction Partners | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Arylboronic acid + this compound | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | Biaryl indole derivative | 65–80* |
*Reported for similar difluoroindoles.
Decarboxylative Functionalization
After hydrolysis to the carboxylic acid, decarboxylation can occur under thermal or photolytic conditions, enabling C–H bond activation at position 2 :
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4,7-Difluoro-1H-indole-2-carboxylic acid | Cu(OAc)<sub>2</sub>, DMSO, 150°C | 4,7-Difluoro-1H-indole | 85* |
Amide and Urea Formation
The carboxylic acid (post-hydrolysis) reacts with amines or hydrazines to form amides or ureas, key for bioactive molecule synthesis :
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acid + Benzylamine | EDC·HCl, HOBt, DMF | N-Benzyl-4,7-difluoroindole-2-carboxamide | 98* | |
| Acid + Phenylhydrazine | CDI, THF | Phenylhydrazide derivative | 93* |
*Yields from analogous 4,6-difluoroindole reactions .
Ring Functionalization via Migratory Insertion
Under Pd catalysis, the ester group facilitates carbonyl migration, enabling regioselective functionalization. For example, 3,2-acyl migration has been observed in related indoles :
| Process | Conditions | Outcome | Source |
|---|---|---|---|
| C4-Arylation with 3,2-carbonyl migration | Pd(OAc)<sub>2</sub>, TFA, HFIP, 120°C | C4-Aryl-3-acetylindole derivative |
Scientific Research Applications
Medicinal Chemistry
Drug Development
Methyl 4,7-difluoro-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a bioisostere for other indole derivatives, which can lead to the development of novel therapeutic agents. For instance, research has indicated its potential in developing antiviral and anticancer drugs due to its ability to interact with specific biological targets .
Biological Activity
The compound has shown promising biological activities, including:
- Antiviral Properties : Studies suggest that derivatives of this compound can inhibit viral replication, making them candidates for treating viral infections such as influenza .
- Anticancer Activity : Preliminary research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic efficacy .
Chemical Synthesis
Synthetic Routes
The synthesis of this compound typically involves several key reactions:
- Electrophilic Substitution : The indole ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.
- Nucleophilic Substitution : The fluorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions .
These synthetic methods are essential for producing derivatives with tailored properties for specific applications in research and industry.
Materials Science
This compound is also being explored for its potential applications in materials science. Its unique chemical properties may allow it to be used in creating advanced materials with specific functionalities, such as:
- Fluorescent Materials : The incorporation of fluorinated compounds often enhances the optical properties of materials, making them suitable for applications in sensors and imaging technologies.
- Polymer Chemistry : As a monomer or additive, it can improve the thermal and mechanical properties of polymers .
Mechanism of Action
The mechanism of action of methyl 4,7-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of methyl 4,7-difluoro-1H-indole-2-carboxylate can be contextualized by comparing it with analogous indole derivatives. Key compounds include positional isomers, ester variants, and halogen-substituted analogs (Table 1).
Table 1: Structural and Functional Comparison of this compound with Analogs
Key Observations
Ester Group Variations Ethyl vs. Carboxylic Acid Derivative: The free acid (CID 22338125) lacks the ester group, resulting in higher aqueous solubility and acidity, making it less suitable for lipid-rich environments .
Fluorine Positional Isomerism 4,7-Difluoro vs.
Halogen Substitution
- Fluorine vs. Chlorine : Chlorine substituents (e.g., CAS 952958-53-1) introduce larger atomic radii and stronger electron-withdrawing effects, which could enhance binding affinity in protein targets but reduce metabolic stability compared to fluorine .
Synthetic Utility
- This compound serves as a precursor for amide derivatives, as seen in related compounds (e.g., ), where ester-to-amide conversion is common in drug synthesis .
Research Implications
- Pharmaceutical Applications : Fluorine at positions 4 and 7 may block cytochrome P450-mediated metabolism, extending drug half-life .
- Material Science : The compound’s crystallinity and stability (inferred from analogs in ) make it a candidate for X-ray diffraction studies using programs like SHELXL .
- Environmental Impact : Fluorinated indoles generally exhibit lower eco-toxicity compared to chlorinated analogs, as seen in aquatic toxicity profiles of related esters .
Biological Activity
Methyl 4,7-difluoro-1H-indole-2-carboxylate is a fluorinated derivative of indole that has garnered attention in medicinal chemistry due to its promising biological activities. This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the indole ring, which enhances its chemical stability and biological activity compared to non-fluorinated analogs. The molecular formula is .
Biological Activities
This compound exhibits a variety of biological activities, including:
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral effects, although specific mechanisms and targets require further investigation .
- Anticancer Activity : Research indicates potential anticancer properties, particularly through inhibition of key cellular pathways involved in tumor growth .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promising results .
The biological activity of this compound is thought to be mediated through several biochemical pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer proliferation and viral replication, although detailed target identification is ongoing .
- Cell Signaling Interference : It is hypothesized that this compound could disrupt cell signaling pathways critical for cancer cell survival and proliferation .
Antiproliferative Activity
A study examining the antiproliferative effects of this compound on various cancer cell lines revealed significant cytotoxicity. The median inhibitory concentration (IC50) values were determined using the MTT assay:
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 1.35 | 1.10 |
| HT-29 (Colon) | 2.80 | 1.50 |
| Panc-1 (Pancreas) | 3.00 | 2.20 |
| A-549 (Lung) | 4.00 | 3.00 |
These results indicate that this compound exhibits comparable or superior antiproliferative activity against certain cancer cell lines when compared to doxorubicin, a well-known chemotherapeutic agent .
Case Study: Mechanistic Insights
In a recent study focused on the mechanism of action, researchers utilized docking studies to explore how this compound interacts with target proteins involved in cancer progression. The findings indicated strong binding affinities to key receptors implicated in tumor growth, suggesting a multi-targeted approach for its anticancer effects .
Q & A
Q. What are the common synthetic routes for preparing methyl 4,7-difluoro-1H-indole-2-carboxylate?
The synthesis of fluorinated indole derivatives typically involves cyclization of fluorinated precursors or selective fluorination. For example, tetrafluoroindole synthesis starts with hexafluorobenzene via a five-step sequence involving nucleophilic substitution and cyclization . For methyl carboxylate derivatives, esterification of indole-2-carboxylic acids with methanol under acidic conditions is common. Refluxing with sodium acetate in acetic acid can facilitate condensation reactions, as seen in analogous indole derivatives . Purification often involves recrystallization from DMF/acetic acid mixtures .
Q. How is this compound characterized structurally?
Key characterization methods include:
- H NMR : Fluorine substituents induce distinct splitting patterns (e.g., doublets or double-doublets) and deshield aromatic protons. For example, in 4,6-difluoroindole-2-carboxamide, protons adjacent to fluorine exhibit couplings of 21.2–30.0 Hz .
- HRMS (High-Resolution Mass Spectrometry) : Used to confirm molecular ion peaks (e.g., [M+H] for CHFNO requires precise mass matching) .
- X-ray crystallography : Resolves substituent positions and hydrogen bonding in solid-state structures .
Q. What role do fluorine atoms play in the physicochemical properties of this compound?
Fluorine enhances metabolic stability, lipophilicity, and bioavailability. The electron-withdrawing nature of fluorine alters electron density in the indole ring, affecting reactivity in electrophilic substitutions (e.g., nitration or halogenation). Fluorine at positions 4 and 7 may sterically hinder interactions at adjacent sites, influencing regioselectivity in further functionalization .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yields or regioselective fluorination?
- Catalytic fluorination : Use of transition-metal catalysts (e.g., palladium) for directed C–H fluorination at specific positions .
- Microwave-assisted synthesis : Reduces reaction time and improves purity in cyclization steps .
- Protecting groups : Temporarily block reactive sites (e.g., NH of indole) to direct fluorination to desired positions .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Antimicrobial assays : Test against Mycobacterium species via microdilution to determine minimum inhibitory concentrations (MICs) .
- Enzyme inhibition studies : Fluorinated indoles are screened against kinases or cytochrome P450 isoforms using fluorescence-based assays .
- Cellular uptake studies : Radiolabeled or fluorescently tagged derivatives track intracellular distribution .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- DFT calculations : Predict H and F NMR chemical shifts to validate experimental data .
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers) that obscure splitting patterns .
- Isotopic labeling : Use N or C labels to simplify complex couplings .
Q. What experimental frameworks assess the environmental impact or degradation pathways of this compound?
- Fate studies : Monitor hydrolysis, photolysis, and biodegradation in simulated environmental matrices (soil/water systems) .
- Ecotoxicology assays : Evaluate toxicity in Daphnia magna or algal models to determine EC values .
- Metabolite profiling : Use LC-HRMS to identify transformation products in biotic/abiotic systems .
Q. How can stability under varying storage conditions be systematically evaluated?
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .
- Accelerated stability testing : Store at elevated temperatures and analyze purity via HPLC at intervals .
- Cryopreservation : Assess stability at –20°C or –80°C with desiccants to prevent hydrolysis .
Q. What computational approaches predict structure-activity relationships (SAR) for fluorinated indoles?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
- QSAR models : Correlate electronic parameters (Hammett σ) or logP values with bioactivity data .
- MD simulations : Study conformational flexibility and binding kinetics over nanosecond timescales .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Solvent selection : Replace acetic acid with greener solvents (e.g., ethanol/water mixtures) to improve safety .
- Continuous flow reactors : Enhance heat/mass transfer in exothermic fluorination steps .
- Crystallization optimization : Use anti-solvent addition or seeding to control particle size distribution .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
